molecular formula C18H19IN2O3S B4231614 N-(4-iodophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide

N-(4-iodophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide

Cat. No.: B4231614
M. Wt: 470.3 g/mol
InChI Key: KCIMOSOAKCZCHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide, also known as SUCNR1 antagonist, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Scientific Research Applications

N-(4-iodophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been extensively used in scientific research due to its potential applications in various research fields. One of the significant applications of this compound is in studying the role of succinate receptor 1 (this compound) in various physiological and pathophysiological conditions. This compound is a G protein-coupled receptor that is involved in various cellular processes, including inflammation, metabolism, and cancer. This compound acts as a selective antagonist of this compound and can be used to study its role in various cellular processes.

Mechanism of Action

N-(4-iodophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide acts as a selective antagonist of this compound by binding to its active site and preventing its activation by succinate. This results in the inhibition of downstream signaling pathways, leading to the observed physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound can inhibit the activation of this compound in various cell types, leading to the inhibition of inflammation, metabolism, and cancer cell proliferation. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using N-(4-iodophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide in lab experiments is its selectivity towards this compound. This allows for specific targeting of this receptor and studying its role in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which requires the use of organic solvents for its preparation and use in lab experiments.

Future Directions

N-(4-iodophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has promising potential for various future research directions. Some of the possible future directions include the development of more potent and selective this compound antagonists, studying the role of this compound in various pathophysiological conditions, and exploring the potential therapeutic applications of this compound in various diseases, including cancer and metabolic disorders.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential for various scientific research applications. Its selective antagonism towards this compound allows for specific targeting of this receptor and studying its role in various cellular processes. Further research is needed to explore the potential therapeutic applications of this compound in various diseases.

Properties

IUPAC Name

1-(benzenesulfonyl)-N-(4-iodophenyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19IN2O3S/c19-15-8-10-16(11-9-15)20-18(22)14-5-4-12-21(13-14)25(23,24)17-6-2-1-3-7-17/h1-3,6-11,14H,4-5,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIMOSOAKCZCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.